3,5,5-Trimethyltetrahydropyrimidine-1(2H)-carbaldehyde
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Overview
Description
3,5,5-Trimethyltetrahydropyrimidine-1(2H)-carbaldehyde is an organic compound with the molecular formula C8H16N2O It is a member of the diazinane family, characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyltetrahydropyrimidine-1(2H)-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an aldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyltetrahydropyrimidine-1(2H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The nitrogen atoms in the diazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5,5-Trimethyl-1,3-diazinane-1-carboxylic acid.
Reduction: 3,5,5-Trimethyl-1,3-diazinane-1-methanol.
Substitution: Various substituted diazinane derivatives depending on the reagents used.
Scientific Research Applications
3,5,5-Trimethyltetrahydropyrimidine-1(2H)-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyltetrahydropyrimidine-1(2H)-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The diazinane ring structure may also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-1,3-diazinane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
3,5,5-Trimethyl-1,3-diazinane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,3-Diazinane derivatives: Compounds with variations in the substituents on the diazinane ring.
Uniqueness
3,5,5-Trimethyltetrahydropyrimidine-1(2H)-carbaldehyde is unique due to its specific combination of a diazinane ring and an aldehyde group
Properties
CAS No. |
146498-29-5 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3,5,5-trimethyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-9(3)6-10(5-8)7-11/h7H,4-6H2,1-3H3 |
InChI Key |
PMJHHJJKPCDWGY-UHFFFAOYSA-N |
SMILES |
CC1(CN(CN(C1)C=O)C)C |
Canonical SMILES |
CC1(CN(CN(C1)C=O)C)C |
Synonyms |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-3,5,5-trimethyl- (9CI) |
Origin of Product |
United States |
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